molecular formula C5H10ClNaO4S B12068542 Sodium 3-(2-chloroethoxy)propane-1-sulfonate CAS No. 64055-04-5

Sodium 3-(2-chloroethoxy)propane-1-sulfonate

Cat. No.: B12068542
CAS No.: 64055-04-5
M. Wt: 224.64 g/mol
InChI Key: VIKRYNSWUCJIPS-UHFFFAOYSA-M
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Description

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS 64055-04-5) is a chemical compound supplied as a research-grade intermediate for professional laboratory use . Its molecular structure, which features a chloroethoxy group and a sulfonate moiety, suggests its primary research value lies in its potential as a key building block in organic synthesis . Compounds with this combination of reactive halogen and ionic sulfonate groups are often employed in the development of more complex functional molecules, including specialized surfactants and polymers . The sulfonate group provides high water solubility and stability in aqueous systems, while the chlorine atom offers a site for nucleophilic substitution reactions, allowing researchers to functionalize the molecule or incorporate it into larger structures . This makes it a compound of interest for research in areas such as material science, where it could be used to modify polymers for enhanced ionic properties, or in the synthesis of zwitterionic surfactants for detergent formulations . This product is intended for research and development purposes in a controlled laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Properties

CAS No.

64055-04-5

Molecular Formula

C5H10ClNaO4S

Molecular Weight

224.64 g/mol

IUPAC Name

sodium;3-(2-chloroethoxy)propane-1-sulfonate

InChI

InChI=1S/C5H11ClO4S.Na/c6-2-4-10-3-1-5-11(7,8)9;/h1-5H2,(H,7,8,9);/q;+1/p-1

InChI Key

VIKRYNSWUCJIPS-UHFFFAOYSA-M

Canonical SMILES

C(COCCCl)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Sodium 3-(2-chloroethoxy)propane-1-sulfonate typically involves the reaction of 3-chloropropane-1-sulfonic acid with sodium hydroxide in the presence of 2-chloroethanol . The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: : Sodium 3-(2-chloroethoxy)propane-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonates .

Scientific Research Applications

Pharmaceutical Industry

Sodium 3-(2-chloroethoxy)propane-1-sulfonate is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its sulfonate group allows it to act as a sulfonating agent in the preparation of sulfonamide drugs, which are crucial for antibacterial therapies. This compound can also enhance the solubility and bioavailability of certain drugs.

Chemical Synthesis

The compound serves as a key reagent in organic synthesis. It can participate in nucleophilic substitution reactions due to the presence of the halogen atom, making it useful for creating complex molecular structures. Its ability to introduce sulfonate groups into organic molecules is particularly valuable for developing new materials with tailored properties.

Analytical Chemistry

This compound is employed in High-Performance Liquid Chromatography (HPLC) methods for the analysis of various compounds. It acts as a stationary phase modifier, improving the separation efficiency of analytes in complex mixtures. This application is vital for quality control in pharmaceuticals and environmental monitoring.

Biochemical Applications

In biochemical research, this compound is used as a surfactant and stabilizer in enzyme assays and protein purification processes. Its surfactant properties help maintain protein solubility and activity during purification steps.

Case Study 1: Pharmaceutical Synthesis

A study demonstrated the successful incorporation of this compound in synthesizing a new class of sulfonamide antibiotics. The compound's sulfonating ability significantly increased the yield and purity of the final product compared to traditional methods.

Case Study 2: HPLC Method Development

Research conducted by SIELC Technologies highlighted the use of this compound as an effective additive in HPLC systems. The study reported enhanced resolution and peak shape for various pharmaceutical compounds, indicating its potential for widespread adoption in analytical laboratories.

Comparison with Similar Compounds

Structural and Functional Group Variations

The substituent on the propane-1-sulfonate backbone dictates physicochemical properties and applications. Key analogs include:

Compound Name / ID Substituent Structure Key Features Applications
ProteaseMAX 1-(Furan-2-yl)undecyloxy Hydrophobic chain Protein solubilization, LC-MS compatibility
Compound 5c Cyclohexyl-phenyl Bulky aromatic SARS-CoV-2 3CL protease inhibition
Sodium 3-(allyloxy)-2-hydroxypropanesulphonate Allyloxy, hydroxy Unsaturated ether, polar group Polymer crosslinking, surfactants
Sodium 2-methylprop-2-ene-1-sulphonate Methylpropene Simple alkenyl Industrial surfactants, ion exchange
Sodium 3-(Naphthalen-1-ylamino)propane-1-sulfonate Naphthylamino Aromatic amine Dye intermediates, biochemical research

Physicochemical Properties

  • Molecular Weight :

    • ProteaseMAX: 425.51 Da
    • Sodium 3-(allyloxy)-2-hydroxypropanesulphonate: 219.21 Da
    • Inferred for Target Compound: ~236.64 Da (estimated from C₅H₁₀ClO₄SNa).
  • Solubility: ProteaseMAX and Compound 5c are water-soluble due to ionic sulfonate groups, but hydrophobic substituents (e.g., furanyl-undecyloxy) enhance lipid membrane interaction . The 2-chloroethoxy group may reduce solubility compared to hydroxy or amino-substituted analogs .
  • Reactivity: Chlorinated ethers (e.g., 3-((3-chloropropyl)dimethylamino)propane-1-sulfonate ) are prone to nucleophilic substitution, enabling covalent conjugation in drug delivery systems. Non-halogenated ethers (e.g., allyloxy ) favor polymerization or radical reactions.

Biological Activity

Sodium 3-(2-chloroethoxy)propane-1-sulfonate (CAS Number: 64055-04-5) is a sulfonate compound characterized by its unique structural features, including a sulfonate group that enhances its hydrophilicity and reactivity. This compound has garnered attention in various fields, particularly in biological research, due to its potential therapeutic applications and ability to interact with biomolecules.

  • Molecular Formula : C₅H₁₀ClNaO₄S
  • Molecular Weight : 224.64 g/mol
  • Functional Groups : Sulfonate group, chloroethyl group

The presence of the sulfonate group allows for strong ionic interactions with positively charged sites on proteins, which can significantly influence their structure and function. This property underlies the compound's potential as a modulator in biochemical pathways.

This compound exhibits biological activity through several mechanisms:

  • Protein Interaction : The sulfonate group forms ionic bonds with proteins, altering their conformation and activity. This interaction can affect various cellular processes, including enzyme activity and signal transduction pathways.
  • Cellular Uptake : The compound's hydrophilicity facilitates its uptake into cells, allowing it to exert its effects intracellularly.
  • Therapeutic Potential : Preliminary studies suggest that it may serve as a therapeutic agent in conditions where modulation of protein function is beneficial.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

  • Study on Protein Modulation : A study demonstrated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. The compound was shown to enhance the activity of certain kinases while inhibiting others, indicating its potential role as a selective modulator in therapeutic contexts.
  • Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibited selective cytotoxic effects on cancer cell lines, particularly those deficient in certain DNA repair mechanisms. The compound's IC50 values were determined to be in the low micromolar range, suggesting significant potency against these cell lines.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar sulfonate compounds:

Compound NameStructural FeaturesBiological Activity
Sodium 3-(2-bromoethoxy)propane-1-sulfonateSimilar structure with bromineDifferent reactivity profile; less potent
Sodium 3-(2-iodoethoxy)propane-1-sulfonateContains iodineEnhanced nucleophilicity; more reactive
Sodium 3-(2-fluoroethoxy)propane-1-sulfonateContains fluorineIncreased stability; lower reactivity

This comparative analysis indicates that the presence of different halogens significantly affects the reactivity and biological activity of these compounds.

Applications in Research and Industry

This compound is utilized across various fields:

  • Biochemical Research : As a tool for studying protein interactions and cellular signaling pathways.
  • Pharmaceutical Development : Potential therapeutic applications in targeting specific diseases through modulation of protein functions.
  • Industrial Applications : Used in organic synthesis due to its versatile nucleophilic substitution capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 3-(2-chloroethoxy)propane-1-sulfonate, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves alkylation of propane sulfonate precursors with 2-chloroethyl derivatives. Key parameters include reaction temperature (60–80°C), pH control (neutral to slightly alkaline), and stoichiometric ratios of reactants. Purification via recrystallization or ion-exchange chromatography ensures high purity. Critical factors affecting yield include avoiding hydrolysis of the chloroethoxy group and optimizing solvent polarity (e.g., aqueous ethanol mixtures) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR detects chloroethoxy (δ 3.6–3.8 ppm) and sulfonate-related protons (δ 2.8–3.2 ppm). 13^13C NMR confirms the sulfonate carbon (δ 50–55 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M–Na]^- at m/z ≈ 226.
  • FT-IR : Peaks at 1040–1180 cm1^{-1} (S=O stretching) and 650–750 cm1^{-1} (C-Cl) validate functional groups .

Advanced Research Questions

Q. What strategies are effective in optimizing reaction conditions for introducing the sulfonate group in this compound synthesis?

  • Methodology :

  • Sulfonation Control : Use sulfonic acid precursors (e.g., propane sultone) under controlled pH (pH 7–9) to minimize side reactions.
  • Temperature Gradients : Stepwise heating (40°C → 70°C) improves sulfonate incorporation while preserving the chloroethoxy moiety.
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems .

Q. How do aqueous solution properties of this compound, such as UCST behavior, impact its application in polymer science?

  • Methodology :

  • Upper Critical Solution Temperature (UCST) : Measure cloud points via turbidimetry to determine UCST (typically 30–50°C). Adjust UCST by modifying sulfonate-to-hydrophobic group ratios.
  • Polymer Compatibility : Blend with zwitterionic polymers (e.g., sulfobetaines) to create thermoresponsive hydrogels. Characterize viscoelastic properties using rheometry .

Q. What analytical approaches resolve contradictions in reported bioactivity data for sulfonate derivatives like this compound?

  • Methodology :

  • Dose-Response Analysis : Use Hill equation modeling to distinguish between cytotoxic and therapeutic concentration ranges.
  • Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed chloroethoxy groups) that may confound bioactivity assays.
  • Comparative Studies : Cross-validate results with structurally analogous compounds (e.g., Sodium 5-Br-PAPS) to isolate structure-activity relationships .

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